Ethyl 2-hydroxyhex-4-enoate
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Overview
Description
Ethyl 2-hydroxyhex-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxy group and a double bond within its structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxyhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxyhex-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also enhance the reaction rate and selectivity, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxyhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: 2-oxohex-4-enoic acid.
Reduction: Ethyl 2-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydroxyhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyhex-4-enoate depends on its specific application. In chemical reactions, the hydroxy and ester groups can participate in various transformations, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 2-hydroxyhex-4-enoate can be compared to other esters with similar structures, such as:
Ethyl 2-hydroxyhexanoate: Lacks the double bond, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Ethyl 2-oxohex-4-enoate: Contains a carbonyl group instead of a hydroxy group, leading to different reactivity and applications.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
59640-00-5 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-hydroxyhex-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
BWWPFTNHCSZSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC)O |
Origin of Product |
United States |
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